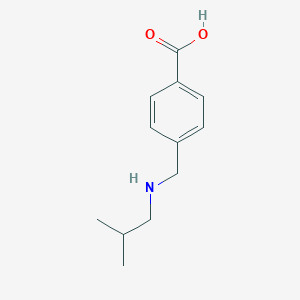
1-Carboxy-4-isobutylaminomethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carboxy-4-isobutylaminomethylbenzene, also known as ibutamoren or MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide growth hormone secretagogue that stimulates the production of growth hormone and insulin-like growth factor 1 (IGF-1). Ibutamoren is currently being researched for its potential use in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.
Mechanism of Action
Ibutamoren works by binding to the ghrelin receptor, which is primarily found in the hypothalamus. This binding stimulates the release of growth hormone and IGF-1 from the pituitary gland. Ibutamoren also increases the production of ghrelin, a hormone that regulates appetite and energy balance.
Biochemical and Physiological Effects
In addition to its effects on growth hormone and IGF-1 levels, 1-Carboxy-4-isobutylaminomethylbenzene has been shown to improve insulin sensitivity and lipid metabolism. It also has neuroprotective effects and may improve cognitive function in elderly patients.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Carboxy-4-isobutylaminomethylbenzene in lab experiments is its ability to stimulate growth hormone production without the need for exogenous administration of growth hormone. However, 1-Carboxy-4-isobutylaminomethylbenzene can be expensive and may have variable effects depending on the individual being studied.
Future Directions
Future research on 1-Carboxy-4-isobutylaminomethylbenzene may focus on its potential use in the treatment of conditions such as osteoporosis, muscle wasting, and cachexia. Additionally, further studies may investigate the effects of 1-Carboxy-4-isobutylaminomethylbenzene on cognitive function and neurodegenerative diseases. Finally, research may also focus on developing more efficient and cost-effective methods for synthesizing 1-Carboxy-4-isobutylaminomethylbenzene.
Synthesis Methods
Ibutamoren can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The most commonly used method involves the condensation of 4-isobutylbenzylamine with carboxylic acid, followed by purification using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Ibutamoren has been shown to increase growth hormone levels in both animals and humans. It has also been shown to increase lean body mass and improve bone density in elderly patients. Additionally, 1-Carboxy-4-isobutylaminomethylbenzene has been studied for its potential use in the treatment of muscle wasting and cachexia in cancer patients.
properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-[(2-methylpropylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)7-13-8-10-3-5-11(6-4-10)12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
UHUHLFVTIXJYPG-UHFFFAOYSA-N |
SMILES |
CC(C)CNCC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)




![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)

![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
